molecular formula C15H14BrNO B3032979 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline CAS No. 66693-57-0

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

Cat. No.: B3032979
CAS No.: 66693-57-0
M. Wt: 304.18 g/mol
InChI Key: GGMAHUGXXVLROD-UHFFFAOYSA-N
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Description

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline is a Schiff base derived from the condensation of 4-bromoaniline and 4-ethoxybenzaldehyde. Characterized by an E-configuration at the C=N bond (common in Schiff bases), this compound exhibits a planar geometry, with the ethoxy group (-OCH₂CH₃) contributing electron-donating effects .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMAHUGXXVLROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347894
Record name 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66693-57-0
Record name 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-ethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction Reactions: Reduction of the imine group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

Organic Synthesis

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
  • Cross-Coupling Reactions : It can be employed in Suzuki or Heck reactions to synthesize more complex molecules.

Table 1: Comparison of Reactions Involving this compound

Reaction TypeDescriptionPotential Products
Nucleophilic SubstitutionReplacement of Br with nucleophilesAmine derivatives
Cross-CouplingFormation of C-C bonds using palladium catalystsBiaryl compounds

Biological Research

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have suggested that it interacts with specific biological targets, such as enzymes and receptors, potentially modulating pathways associated with disease processes.

Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as a lead compound for developing new anticancer agents.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form coordination complexes with metals opens avenues for developing new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Structural Properties

Methoxy-Substituted Analogues
  • (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline: Substituents: Two methoxy (-OCH₃) groups at the 2- and 4-positions. Structural Features: The methoxy groups lie nearly coplanar with the aromatic ring (maximum deviation: 0.17 Å). The E-configuration is retained, and the C=N bond length (1.28 Å) is consistent with Schiff bases .
Nitro-Substituted Analogues
  • 4-Bromo-N-(4-nitrobenzylidene)aniline: Substituents: A nitro (-NO₂) group at the 4-position. Physical Properties: Melting point = 162–163°C; density = 1.597 g/cm³; insoluble in water but soluble in chloroform . Impact: The electron-withdrawing nitro group reduces electron density at the C=N bond, altering reactivity in redox reactions .
Halogenated Analogues
  • 4-Bromo-N-(4-bromophenyl)aniline :
    • Structure : A diphenylamine derivative with bromine at both para positions.
    • Dihedral Angle : 47.32° between aromatic rings, with Br···Br contacts (3.568 Å) influencing crystal packing .
    • Applications : Used as a flame retardant due to bromine’s radical-scavenging properties .

Heterocyclic and Bulky Substituents

  • 4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline: Substituents: Imidazole ring at the 4-position.
  • (E)-4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline :
    • Substituents : Three methoxy groups at the 3-, 4-, and 5-positions.
    • Structural Impact : Bulky substituents increase steric hindrance, reducing coplanarity and altering intermolecular interactions .

Physical and Crystallographic Data

Compound Substituents Melting Point (°C) Dihedral Angle (°) Notable Interactions Reference
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline 4-Ethoxy N/A ~0 (planar) Ethoxy π-stacking Inferred
4-Bromo-N-(4-nitrobenzylidene)aniline 4-Nitro 162–163 N/A Dipole-dipole (NO₂)
4-Bromo-N-(4-bromophenyl)aniline 4-Br (diphenylamine) N/A 47.32 Br···Br (3.568 Å)
(E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline 2,4-Dimethoxy N/A N/A Methoxy coplanarity

Biological Activity

Overview

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline is an organic compound belonging to the class of anilines, characterized by a bromine atom at the para position and an ethoxyphenyl group linked through a methylene bridge. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and catalysis.

  • Molecular Formula : C15H16BrN
  • Molecular Weight : 304.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural features:

  • The imine group can participate in nucleophilic addition reactions, influencing enzyme activity.
  • The bromine atom may undergo substitution reactions, modulating receptor interactions.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Antibacterial Activity Study :
    A study conducted on various synthesized derivatives of anilines, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited substantial inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antimicrobial agent .
  • Antifungal Efficacy :
    Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that it significantly inhibited fungal growth at low concentrations, making it a candidate for further exploration in antifungal drug development .

Synthesis and Characterization

The synthesis of this compound involves standard organic synthesis techniques, typically utilizing condensation reactions between appropriate anilines and aldehydes. Characterization methods such as NMR and IR spectroscopy confirm the successful formation of the imine linkage and the presence of functional groups.

Structure-Activity Relationship (SAR)

Studies on similar compounds have shown that modifications to the bromine or ethoxy groups can significantly alter biological activity. For instance, replacing bromine with other halogens or modifying the ethoxy group affects both antimicrobial potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Reactant of Route 2
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4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

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